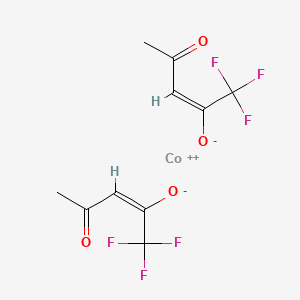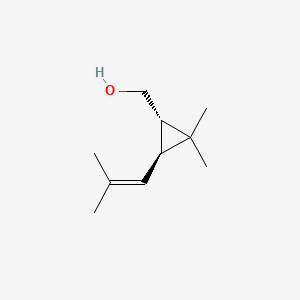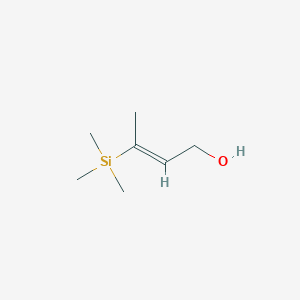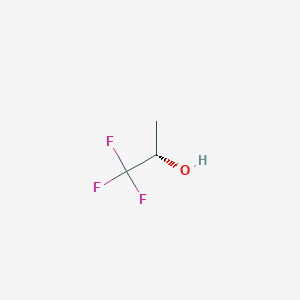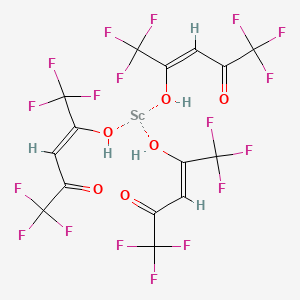![molecular formula C₁₇H₁₅Cl B1144540 5-(2-Chloroethylidene)-10,11-dihydro-5H-Dibenzo[a,d]cycloheptene CAS No. 40443-01-4](/img/no-structure.png)
5-(2-Chloroethylidene)-10,11-dihydro-5H-Dibenzo[a,d]cycloheptene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-Chloroethylidene)-10,11-dihydro-5H-Dibenzo[a,d]cycloheptene is a complex organic compound. The structure data file (SDF/MOL File) contains the information about the atoms, bonds, connectivity and coordinates of this molecule .
Synthesis Analysis
The synthesis of 5H-dibenzo[a,d]cycloheptenes involves a formal [5 + 2] annulation of ortho-aryl alkynyl benzyl alcohols with arenes . This transformation probably involves an intermolecular Friedel–Crafts-type alkylation and a subsequent intramolecular 7-endo-dig cyclization in one pot . This process highlights the high efficiency, regioselectivity, and step-economy of this protocol .Molecular Structure Analysis
The molecular structure of 5-(2-Chloroethylidene)-10,11-dihydro-5H-Dibenzo[a,d]cycloheptene can be analyzed using the structure data file (SDF/MOL File), which describes the structural relationships and properties of the atoms .Chemical Reactions Analysis
The chemical reactions involving 5-(2-Chloroethylidene)-10,11-dihydro-5H-Dibenzo[a,d]cycloheptene are complex. The transformation probably involves an intermolecular Friedel–Crafts-type alkylation and a subsequent intramolecular 7-endo-dig cyclization .Safety and Hazards
The safety data sheet for 5H-dibenzo[a,d]cycloheptene, a similar compound, indicates that it is harmful if swallowed and may cause long-lasting harmful effects to aquatic life . It is recommended to handle it with care, avoid release to the environment, and dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 5-(2-Chloroethylidene)-10,11-dihydro-5H-Dibenzo[a,d]cycloheptene involves the condensation of 2-chloroacetophenone with cycloheptanone followed by cyclization and dehydrogenation.", "Starting Materials": [ "2-chloroacetophenone", "cycloheptanone", "sodium ethoxide", "ethanol", "palladium on carbon", "hydrogen gas" ], "Reaction": [ "Step 1: Dissolve 2-chloroacetophenone (1.0 eq) and cycloheptanone (1.0 eq) in ethanol and add sodium ethoxide (1.2 eq).", "Step 2: Heat the mixture to reflux for 24 hours.", "Step 3: Cool the mixture and add water to precipitate the product.", "Step 4: Filter and dry the product.", "Step 5: Dissolve the product in ethanol and add palladium on carbon (10% by weight).", "Step 6: Hydrogenate the mixture under 1 atm of hydrogen gas for 24 hours.", "Step 7: Filter and dry the product to obtain 5-(2-Chloroethylidene)-10,11-dihydro-5H-Dibenzo[a,d]cycloheptene." ] } | |
Número CAS |
40443-01-4 |
Nombre del producto |
5-(2-Chloroethylidene)-10,11-dihydro-5H-Dibenzo[a,d]cycloheptene |
Fórmula molecular |
C₁₇H₁₅Cl |
Peso molecular |
254.75 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



